molecular formula C18H19NO4S2 B8808391 Scopine-2,2-dithienyl glycolate

Scopine-2,2-dithienyl glycolate

Cat. No.: B8808391
M. Wt: 377.5 g/mol
InChI Key: VPJFFOQGKSJBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Scopine-2,2-dithienyl glycolate (CAS: 136310-64-0) is a glycolate ester derivative combining the scopine alkaloid moiety with 2,2-dithienyl glycolic acid. It serves as a key intermediate in the synthesis of tiotropium bromide, a long-acting muscarinic antagonist used in chronic obstructive pulmonary disease (COPD) therapy . The compound’s structure features ester linkages and aromatic thiophene rings, contributing to its pharmacological stability and receptor-binding specificity. Unlike simpler glycolate esters, its complex architecture enables targeted interactions in biological systems, particularly in pulmonary therapeutics.

Properties

Molecular Formula

C18H19NO4S2

Molecular Weight

377.5 g/mol

IUPAC Name

(9-methyl-3-oxa-9-azatricyclo[3.3.1.02,4]nonan-7-yl) 2-hydroxy-2,2-dithiophen-2-ylacetate

InChI

InChI=1S/C18H19NO4S2/c1-19-11-8-10(9-12(19)16-15(11)23-16)22-17(20)18(21,13-4-2-6-24-13)14-5-3-7-25-14/h2-7,10-12,15-16,21H,8-9H2,1H3

InChI Key

VPJFFOQGKSJBAY-UHFFFAOYSA-N

Canonical SMILES

CN1C2CC(CC1C3C2O3)OC(=O)C(C4=CC=CS4)(C5=CC=CS5)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Scopine-2,2-dithienyl glycolate involves the reaction of methyl di(2-thienyl)glycolate with scopine. This reaction is typically carried out using sodium metal or sodium methoxide in a melt . The process can be summarized as follows:

    Reactants: Methyl di(2-thienyl)glycolate and scopine.

    Reagents: Sodium metal or sodium methoxide.

    Conditions: The reaction is conducted in a melt, ensuring the appropriate temperature and pressure conditions for optimal yield.

Industrial Production Methods

In industrial settings, the production of this compound is optimized for high yield and purity. The process involves the use of scopine salts, which are crucial for the preparative yield of the coupling reaction . The quaternization of this compound is then carried out in a mixture of acetonitrile and methylene chloride using methyl bromide as a quaternizing agent .

Chemical Reactions Analysis

Types of Reactions

Scopine-2,2-dithienyl glycolate undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, particularly during the quaternization process.

    Oxidation and Reduction Reactions: While specific oxidation and reduction reactions for this compound are not extensively documented, it is likely that the compound can undergo such reactions under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The primary product formed from the reactions involving this compound is Tiotropium bromide, a key pharmaceutical compound used in respiratory treatments .

Scientific Research Applications

Pharmaceutical Applications

1.1 Intermediate in Tiotropium Bromide Synthesis

The primary application of scopine-2,2-dithienyl glycolate is as a precursor in the synthesis of tiotropium bromide. This compound undergoes a quaternization reaction with methyl bromide to form tiotropium bromide, which acts as a competitive antagonist at muscarinic acetylcholine receptors, leading to bronchodilation and relief from respiratory conditions. The synthesis pathway can be summarized as follows:

Scopine 2 2 dithienyl glycolate+Methyl BromideTiotropium Bromide\text{Scopine 2 2 dithienyl glycolate}+\text{Methyl Bromide}\rightarrow \text{Tiotropium Bromide}

1.2 Role in Anticholinergic Drug Development

This compound is crucial in developing anticholinergic drugs due to its structural characteristics that enhance the pharmacological properties of the resulting compounds. Tiotropium bromide, derived from this intermediate, is widely used in clinical settings for its significant bronchodilator activity .

Catalytic Applications

2.1 Catalysis in Organic Reactions

Research indicates that this compound may serve as a catalyst in specific organic reactions. It has shown effectiveness in promoting the demethylation of compounds such as dimethylbenzene, which involves removing a methyl group from the molecule. While its catalytic efficiency compared to other established catalysts requires further investigation, its potential applications in organic synthesis are noteworthy.

Safety and Toxicological Considerations

3.1 Occupational Safety Concerns

Due to its role as an intermediate in tiotropium bromide production, this compound raises occupational safety concerns. Studies have documented cases of poisoning related to intermediates used in synthesizing tiotropium bromide, emphasizing the need for stringent safety measures during handling and production . The compound can be absorbed through the skin and may have severe toxic effects similar to those observed with other anticholinergic agents.

Comparative Analysis with Related Compounds

To better understand the unique aspects of this compound, a comparative analysis with related compounds is provided below:

Compound NameStructure SimilarityUnique Features
Tiotropium BromideContains scopine moietySignificant bronchodilator activity; clinically used
ScopolamineRelated alkaloidAnticholinergic effects; used for motion sickness
Methyl di(2-thienyl)glycolateIdentical thienyl groupsServes as a precursor for various derivatives

This compound stands out due to its specific role as an intermediate while lacking direct biological activity itself. Its structural characteristics may enhance its catalytic properties compared to similar compounds.

Comparison with Similar Compounds

Key Observations :

  • Scopine-2,2-dithienyl glycolate requires intricate organic synthesis, whereas methyl glycolate and sodium glycolate are produced via simpler catalytic or substitution reactions .
  • The aromatic thiophene groups in this compound enhance steric hindrance and metabolic stability compared to linear esters like methyl glycolate .
Pharmacological and Functional Comparison

Table 2: Pharmacological Profiles of Glycolate Derivatives

Compound Biological Target Selectivity/Potency Pharmacokinetics References
This compound Muscarinic receptors (lungs) High specificity for M3 receptors Long-acting (tiotropium bromide)
Englerin A glycolate analogues TRPC4/5 ion channels (renal cancer) IC₅₀ > 10 μM (vs. 0.1 μM for englerin A) Poor oral bioavailability
Dichromate compounds Glycolate oxidase (GO) IC₅₀ = ~0.1 μM (GO inhibition) Not applicable (research use)

Key Observations :

  • This compound exhibits prolonged action due to slow dissociation from muscarinic receptors, unlike Englerin A derivatives , which show reduced potency and poor oral absorption .
Metabolic and Biotechnological Pathways

Table 3: Metabolic Pathways and Production Efficiency

Compound Production Pathway Carbon Yield (%) Key Enzymes/Strains References
This compound Chemical synthesis N/A N/A
Glycolate (E. coli) Xylose → glycolaldehyde → glycolate 50% (theoretical) Engineered E. coli Q2729
Glycolate (Chlamydomonas) Photorespiration bypass 100% (MCG pathway) CIA5/GYD mutant strains

Key Observations :

  • This compound is exclusively synthesized chemically, while microbial pathways (e.g., in E. coli) achieve high glycolate yields via engineered metabolic routes .
  • The MCG pathway in algae achieves 100% carbon yield from glycolate, a benchmark unmatched in synthetic chemistry .

Q & A

Q. What are the established synthetic pathways for Scopine-2,2-dithienyl glycolate, and how can its purity be validated?

The synthesis of this compound involves esterification of scopine with 2,2-dithienyl glycolic acid. Critical steps include controlling reaction conditions (e.g., temperature, catalyst) to avoid side products. Purity validation typically employs High-Performance Liquid Chromatography (HPLC) coupled with mass spectrometry (LC-MS) to detect trace impurities. Structural confirmation is achieved via nuclear magnetic resonance (NMR) spectroscopy, focusing on characteristic peaks for the scopine moiety (e.g., 3-oxa-9-azatricyclo[3.3.1.0²,⁴]nonane) and dithienyl groups .

Q. What analytical methods are recommended for quantifying this compound in biological matrices?

LC-MS is the gold standard due to its sensitivity and specificity. For example, glycolate quantification in metabolic studies uses LC-MS with a C18 column and negative ion mode, achieving detection limits of ~10 µM . Alternatively, enzymatic assays (e.g., glycolate dehydrogenase activity assays) can be adapted, but require validation against LC-MS to address interference from structurally similar metabolites like lactate or glycerate .

Q. How does this compound interact with glycolate-metabolizing enzymes, and what experimental models are suitable for studying this?

Studies on glycolate metabolism in Euglena gracilis and engineered E. coli provide models. In synchronized Euglena cultures, glycolate dehydrogenase activity fluctuates with light/dark cycles, impacting glycolate excretion. Assays using phenylhydrazone methods or dye reduction can quantify enzyme kinetics, but discrepancies arise due to natural hydrogen acceptor decay in cell-free extracts . Engineered glycolyl-CoA synthetase systems (e.g., modified E. coli acetyl-CoA synthetase) enable probing substrate specificity via computational design and directed evolution .

Advanced Research Questions

Q. How can computational methods optimize the catalytic efficiency of enzymes interacting with this compound?

Molecular docking and molecular dynamics simulations guide enzyme engineering. For example, redesigning acetyl-CoA synthetase to favor glycolyl-CoA synthesis involves mutating active-site residues (e.g., Arg→Ala to reduce steric hindrance). Directed evolution further refines activity, with screening via IVT (in vitro transcription) biosensors that detect glycolate-CoA ligation efficiency .

Q. What strategies resolve contradictions in glycolate pathway flux data under varying experimental conditions?

In Euglena, glycolate excretion peaks during dark phases but declines in light, conflicting with dehydrogenase activity trends. Resolving this requires isotopic tracing (e.g., ¹⁴C-labeled glycolate) to distinguish pathway contributions. For instance, uniformly labeled glycolate in early dark phases suggests direct oxidation, while carboxyl-labeled glycerate in light phases indicates phosphoglycerate phosphatase activity . Similarly, ¹³C-glycolate tracing in cyanobacteria clarifies extracellular metabolic fates .

Q. How can mixture design experiments improve formulations involving this compound derivatives?

A simplex centroid design optimizes excipient ratios (e.g., crosscarmellose sodium, sodium starch glycolate) for drug formulations. Response surface methodology evaluates interactions between variables, such as disintegration time vs. dissolution rate. For this compound, this approach could balance solubility and stability, with DSC (differential scanning calorimetry) monitoring drug-excipient compatibility .

Q. What are the implications of glycolate’s complexation behavior in this compound stability studies?

Glycolate’s high complexing ability reduces scale formation in evaporative systems but may alter criticality analyses. Simulated waste testing (e.g., 5–10 g/L glycolate in evaporator concentrates) shows glycolate recovery >99%, necessitating flammability and redox compatibility assessments. Theoretical evaluations of nitrate/glycolate reactions and updated criticality models are advised to mitigate risks .

Methodological Considerations

  • Data Contradictions : Always cross-validate enzyme activity assays (e.g., dye reduction vs. phenylhydrazone methods) and use isotopic tracing to resolve pathway ambiguities .
  • Sensor Limitations : IVT biosensors offer rapid glycolate quantification but require time-sensitive calibration (e.g., 16 h endpoint) and specificity checks against lactate/glycerate .
  • Experimental Design : Use mixture designs (e.g., Design-Expert®) for multi-variable optimization, ensuring statistical rigor via ANOVA and interaction term analysis .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.